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A Technical Guide to the Spectroscopic Analysis of Lactaroviolin

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Compound of Interest		
Compound Name:	Lactaroviolin	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaroviolin is a naturally occurring sesquiterpenoid belonging to the guaiane class of compounds.[1] Isolated from fungi of the Lactarius genus, it is recognized for its characteristic violet-red color.[2] The molecular formula of **Lactaroviolin** is C₁₅H₁₄O, and it has a molecular weight of 210.27 g/mol .[3][4] Its structure features a bicyclic azulene core substituted with a methyl group, an isopropenyl group, and a carboxaldehyde group.[3][4] Understanding the precise chemical structure and purity of **Lactaroviolin** is paramount for its potential development as a therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and characterization of this and other natural products.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Lactaroviolin** and detailed experimental protocols for acquiring such data. While comprehensive, experimentally-derived public data for **Lactaroviolin** is limited in the readily available scientific literature, this guide presents predicted data and representative experimental methodologies applicable to this class of compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **Lactaroviolin**. This data is based on the known structure and typical values for similar guaiane



sesquiterpenoid aldehydes.

Table 1: Predicted ¹H NMR Spectroscopic Data for Lactaroviolin

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~9.5-10.5	S	-	1H	Aldehyde proton (-CHO)
~7.0-8.5	m	-	4H	Aromatic protons on azulene ring
~5.0-5.5	m	-	2H	Vinylic protons (=CH ₂)
~2.5-3.0	S	-	3H	Methyl protons on azulene ring
~2.0-2.5	S	-	3H	Methyl protons of isopropenyl group
~1.5-2.0	m	-	1H	Methine proton on azulene ring

Table 2: Predicted ¹³C NMR Spectroscopic Data for Lactaroviolin

Chemical Shift (δ) ppm	Carbon Type	Assignment
~190-200	C=O	Aldehyde carbonyl
~110-160	С	Aromatic and vinylic carbons
~40-60	СН	Methine carbon
~15-30	СНз	Methyl carbons

Table 3: Predicted Mass Spectrometry (MS) Data for Lactaroviolin



m/z (Mass-to-Charge Ratio)	Ion Type	Predicted Fragmentation
210.10	[M]+	Molecular Ion
195.08	[M-CH ₃] ⁺	Loss of a methyl group
181.06	[M-CHO] ⁺	Loss of the aldehyde group
167.08	[M-C ₃ H ₇] ⁺	Loss of the isopropenyl group

Table 4: Predicted Infrared (IR) Spectroscopy Data for Lactaroviolin

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium	C-H stretch (aromatic and vinylic)
~2950-2850	Medium	C-H stretch (aliphatic)
~2850-2700	Medium, two bands	C-H stretch (aldehyde)
~1700-1680	Strong	C=O stretch (aldehyde)
~1640-1600	Medium	C=C stretch (aromatic and vinylic)
~1450-1350	Medium	C-H bend (aliphatic)
~900-650	Strong	C-H out-of-plane bend (aromatic)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are designed to provide a starting point for researchers working with **Lactaroviolin** or similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve 5-10 mg of purified **Lactaroviolin** in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- · Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.



- Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
- Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the
 Lactaroviolin structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be
 employed for unambiguous assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern for structural confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

- Prepare a dilute solution of Lactaroviolin (1-10 μg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for online separation and analysis.



MS Acquisition (Full Scan):

- Ionization Mode: Positive ion mode is typically suitable for compounds with functional groups that can be readily protonated.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV (for ESI).
- Source Temperature: 100-150 °C.
- Desolvation Gas Flow: Adjusted to optimize signal intensity.

MS/MS (Tandem MS) Acquisition for Fragmentation Analysis:

- Precursor Ion Selection: Isolate the molecular ion ([M+H]+ or M+) of Lactaroviolin.
- Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
- Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Data Processing:

- Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.
- Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can provide structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:



- Thin Film (for solids): Dissolve a small amount of **Lactaroviolin** in a volatile solvent (e.g., dichloromethane). Cast a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.
- KBr Pellet (for solids): Grind 1-2 mg of Lactaroviolin with approximately 100 mg of dry
 potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin,
 transparent pellet using a hydraulic press.
- Solution: Prepare a ~1-5% solution of Lactaroviolin in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid sample cell.

IR Acquisition:

- Record a background spectrum of the empty sample holder (or the solvent).
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

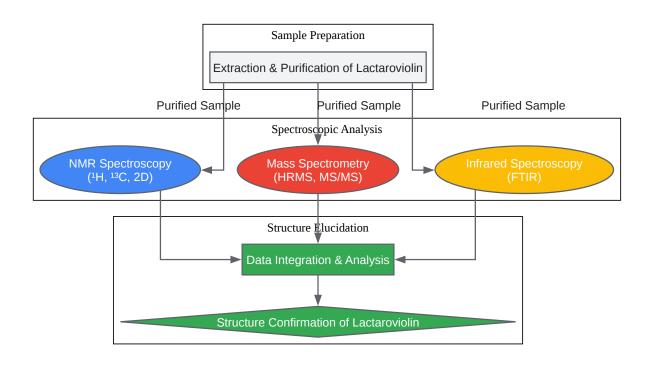
Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups in the Lactaroviolin molecule by comparing the peak positions to correlation tables.

Mandatory Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **Lactaroviolin**.





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Caption: General workflow for the spectroscopic analysis of Lactaroviolin.

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